molecular formula C8H7ClFNO B13050924 (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13050924
M. Wt: 187.60 g/mol
InChI Key: CJLUAOGMKSSWHE-ZCFIWIBFSA-N
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Description

(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzo[b]furan ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions

    Preparation of Benzo[b]furan Core: This can be achieved through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Chloro and Fluoro Substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor can be employed.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using NCS or Selectfluor, and amination using ammonia or amines in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted benzo[b]furan derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine
  • 4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
  • 7-Chloro-4-fluoro-2,3-dihydrobenzofuran

Uniqueness

(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the specific combination of chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

(3S)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1

InChI Key

CJLUAOGMKSSWHE-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(C=CC(=C2O1)Cl)F)N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)Cl)F)N

Origin of Product

United States

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